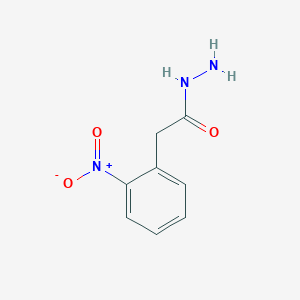![molecular formula C18H14O3 B049081 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Descripción general
Descripción
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol, also known as p-hydroxytyrosol (pHT), is a phenolic compound that is found in a variety of natural sources, including olives, olive oil, and wine. It has become increasingly popular in the scientific community due to its potential health benefits and its ability to act as an antioxidant.
Aplicaciones Científicas De Investigación
It can serve as an analytical reagent for the determination of molybdenum(VI) in biological fluids and plant material, showing good agreement and effectiveness (Neelam, Dasari, Prasad, & Nayak, 2010).
The compound has been identified as a potent and selective inhibitor of aldose reductase, indicating its potential as a lead compound for targeting long-term complications of diabetes (Chatzopoulou et al., 2011).
A highly sensitive UPLC method has been developed to quantify its genotoxic impurity in Escitalopram oxalate, an important consideration in pharmaceuticals (Katta et al., 2017).
The compound contributes to the synthesis of various other compounds, providing a more efficient and environmentally friendly method, with implications for multiple industrial and research applications (Imoto et al., 2010).
Its derivatives have been studied for antioxidative activity, highlighting the compound's potential in health and wellness applications, particularly for its antioxidative properties (Thuy et al., 2021).
Another important application is in the synthesis and investigation of polyimides and polyamides, which are important in material sciences for creating transparent, flexible, and tough films (Hsiao & Yang, 1994; Hsiao & Chang, 1996).
Additionally, it has been used in studies investigating photocatalytic oxidation processes, which have significant implications for environmental remediation and understanding chemical pathways (Tang & Huang, 1995).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes such as leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
Based on the structure of the compound and its similarity to other compounds, it can be inferred that it might interact with its targets through a mechanism involving resonance stabilization . This is a common feature in aromatic compounds, where the delocalization of electrons contributes to the stability of the molecule .
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that this compound might influence the biosynthesis of leukotriene b4 , a proinflammatory mediator.
Result of Action
Based on its potential target, it can be inferred that this compound might have a role in modulating inflammatory responses through the biosynthesis of leukotriene b4 .
Propiedades
IUPAC Name |
5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADMQAUVBPTTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
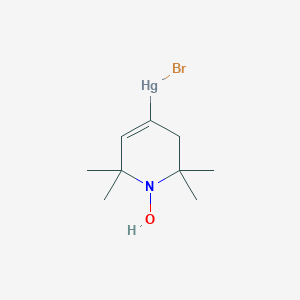
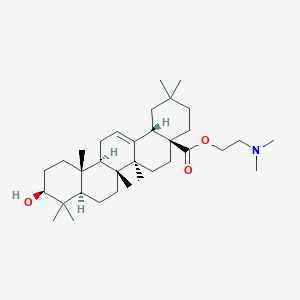
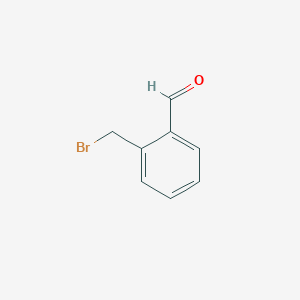
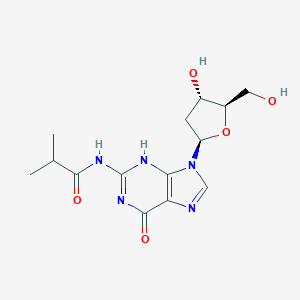
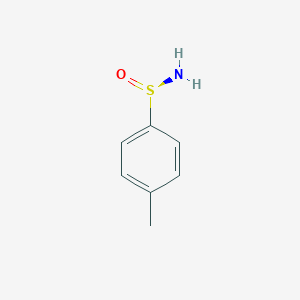

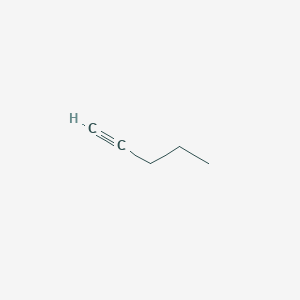


![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
